molecular formula C18H19ClO3 B5156657 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde

5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde

Cat. No.: B5156657
M. Wt: 318.8 g/mol
InChI Key: OQOYNBKJLWMEDA-UHFFFAOYSA-N
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Description

5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is an organic compound with the molecular formula C18H19ClO3 It is a chlorinated benzaldehyde derivative, characterized by the presence of an ethylphenoxy group and a propoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Preparation of 4-ethylphenol: This can be synthesized from ethylbenzene through a Friedel-Crafts alkylation reaction.

    Formation of 4-ethylphenoxypropyl bromide: This involves the reaction of 4-ethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Nucleophilic substitution: The 4-ethylphenoxypropyl bromide is then reacted with 5-chloro-2-hydroxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzoic acid.

    Reduction: 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its aldehyde group.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which is useful in bioconjugation and enzyme inhibition studies. The chlorine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-hydroxybenzaldehyde: Similar structure but lacks the ethylphenoxypropoxy group.

    4-ethylphenoxyacetic acid: Contains the ethylphenoxy group but differs in the rest of the structure.

    2-chloro-5-nitrobenzaldehyde: Similar benzaldehyde derivative but with a nitro group instead of the ethylphenoxypropoxy group.

Uniqueness

5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications.

Properties

IUPAC Name

5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO3/c1-2-14-4-7-17(8-5-14)21-10-3-11-22-18-9-6-16(19)12-15(18)13-20/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOYNBKJLWMEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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